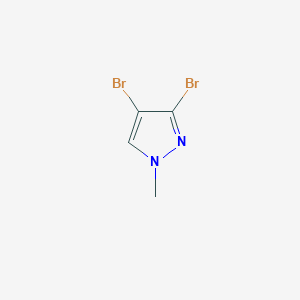

3,4-Dibromo-1-methyl-pyrazole

Overview

Description

3,4-Dibromo-1-methyl-pyrazole is a chemical compound with the molecular formula C4H4Br2N2 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More recent methods involve the use of catalysts such as Ru3(CO)12 and a NHC-diphosphine ligand .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The average mass of the molecule is 239.896 Da .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

This compound is a stable compound . It is soluble in many organic solvents and in hydrocarbons when heated .Scientific Research Applications

Synthesis and Energetic Materials Applications

Pyrazole derivatives, including compounds similar to 3,4-Dibromo-1-methyl-pyrazole, have been extensively studied for their potential in synthesizing energetic materials. These compounds are considered for their high energy content and lower sensitivity compared to traditional energetic materials like TNT. The synthesis methods of nitropyrazole compounds, which share structural similarities with this compound, have been reviewed to provide insights into the development of high-density, high-energy, and low-sensitivity explosives and melt-cast explosive carriers (Old Jun-lin, 2014).

Molecular Structure and Tautomerism

The structural analysis and tautomerism of NH-pyrazoles, a category that includes this compound derivatives, have been determined through X-ray crystallography and NMR spectroscopy. These studies reveal complex hydrogen bond patterns and tautomer distributions in both the solid state and in solution, providing a deeper understanding of the chemical behavior of pyrazole derivatives (P. Cornago et al., 2009).

Applications in Polymerization

Pyrazole-based compounds have been utilized as catalysts in polymerization processes, demonstrating their versatility beyond the realm of energetic materials. Specifically, pyrazole-based dithiocarbamates have been shown to effectively control the molar mass and dispersity of polymers in radical polymerization of various monomers. The introduction of electron-withdrawing substituents to the pyrazole ring enhances their activity as reversible addition fragmentation chain transfer (RAFT) agents, indicating the potential of this compound derivatives in polymer science (J. Gardiner et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 3,4-Dibromo-1-methyl-pyrazole are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . This inhibition disrupts the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) that are associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The compound affects the biochemical pathways associated with TRKs. Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways . By inhibiting TRKs, this compound disrupts these pathways, affecting the proliferation and differentiation of cells .

Pharmacokinetics

Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms , which suggests that this compound might have similar properties.

Result of Action

The inhibition of TRKs by this compound leads to a disruption in the proliferation and differentiation of cells . This can potentially lead to the prevention or treatment of diseases associated with the overexpression of TRKs, such as cancer .

Biochemical Analysis

Biochemical Properties

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact on biochemical reactions

Cellular Effects

Pyrazoles and their derivatives have been reported to exhibit a wide range of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities

Molecular Mechanism

Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and thus their mechanism of action

Properties

IUPAC Name |

3,4-dibromo-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-8-2-3(5)4(6)7-8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFVKLRTMZFVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525707 | |

| Record name | 3,4-Dibromo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89607-14-7 | |

| Record name | 3,4-Dibromo-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphonic acid, [(phenylmethoxy)methyl]-, diethyl ester](/img/structure/B3058398.png)